molecular formula C18H21N3O4S2 B11333430 N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11333430
M. Wt: 407.5 g/mol
InChI Key: GKLDKDJHPVFYRO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an acetylamino phenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the synthesis of such complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized under specific conditions.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group may yield sulfoxides or sulfones, while reduction of the acetylamino group results in the formation of an amine.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene moiety.

Uniqueness

N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, thiophene sulfonyl group, and acetylamino phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H21N3O4S2/c1-13(22)19-15-6-2-7-16(11-15)20-18(23)14-5-3-9-21(12-14)27(24,25)17-8-4-10-26-17/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3,(H,19,22)(H,20,23)

InChI Key

GKLDKDJHPVFYRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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